molecular formula C14H8ClNO3 B1423056 3-(4-Chloro-2-cyanophenoxy)benzoic acid CAS No. 1315368-61-6

3-(4-Chloro-2-cyanophenoxy)benzoic acid

Cat. No.: B1423056
CAS No.: 1315368-61-6
M. Wt: 273.67 g/mol
InChI Key: HDWIYYARUFAODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-2-cyanophenoxy)benzoic acid is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and organic synthesis. This compound features a benzoic acid core linked via an ether bridge to a chlorinated and cyanated benzene ring, a structural motif common in developing pharmacologically active molecules . The presence of the carboxylic acid, chloro, and cyano functional groups on its aromatic systems makes it a versatile intermediate for constructing more complex structures, such as active pharmaceutical ingredients (APIs) and functional materials . Its molecular framework is analogous to structures classified as benzoic acids and derivatives in chemical databases, underscoring its relevance in drug discovery . Researchers can leverage this compound in cross-coupling reactions, where the chloro group is reactive, or in amide formation, utilizing the carboxylic acid functionality. The electron-withdrawing nature of the chloro and cyano substituents can influence the compound's electronic properties and reactivity, which is valuable for synthesizing novel compounds for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage in a sealed, dry container under cool conditions is recommended to maintain long-term stability .

Properties

IUPAC Name

3-(4-chloro-2-cyanophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-11-4-5-13(10(6-11)8-16)19-12-3-1-2-9(7-12)14(17)18/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWIYYARUFAODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)Cl)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Novel Benzoic Acid Derivatives for Protoporphyrinogen Oxidase (PPO) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protoporphyrinogen oxidase (PPO, EC 1.3.3.4) is the last common enzyme in the biosynthetic pathway of heme and chlorophyll.[1] Its inhibition triggers a rapid accumulation of protoporphyrin IX (Proto IX), a potent photosensitizer that generates singlet oxygen (


) upon light exposure, leading to lipid peroxidation and cell lysis. While historically significant as a herbicide target (e.g., diphenyl ethers, triazolinones), recent resistance patterns have necessitated the development of novel scaffolds.

This guide focuses on the rational design, synthesis, and validation of Novel Benzoic Acid Derivatives , specifically


-phenyl-uracil benzoates , as next-generation PPO inhibitors. Unlike simple benzoic acid (which inhibits polyphenol oxidase/tyrosinase in food chemistry), these complex derivatives target the mitochondrial and plastidic PPO active sites with nanomolar affinity.

Part 1: Mechanistic Foundation & Rational Design

The Biochemical Cascade

The efficacy of PPO inhibitors relies on "lethal synthesis." The inhibitor does not kill the cell directly; rather, it forces the cell to accumulate a phototoxic intermediate.

  • Normal State: PPO catalyzes the 6-electron oxidation of Protoporphyrinogen IX (Protogen IX) to Protoporphyrin IX (Proto IX).

  • Inhibited State: The inhibitor occupies the substrate-binding pocket. Protogen IX accumulates and leaks from the plastid/mitochondria to the cytoplasm.

  • Lethal Event: Cytoplasmic peroxidation oxidizes Protogen IX to Proto IX. Without the chaperone proteins present in the organelle, Proto IX absorbs light and transfers energy to molecular oxygen, creating Reactive Oxygen Species (ROS).

Structural Biology & Pharmacophore Design

Rational design targets the conserved Arg-98 (in Nicotiana tabacum numbering, equivalent to Arg-59 in human PPO) within the active site.

  • The Benzoic Acid Moiety: The carboxylate (or its bioisostere) acts as the electrostatic anchor, forming a salt bridge or strong hydrogen bond with the guanidinium group of Arg-98.

  • The Scaffold (Uracil/Heterocycle): Mimics the C-ring of the natural substrate (Protogen IX), facilitating

    
    -
    
    
    
    stacking with Phe-392 .
  • The Lipophilic Tail: A substituted phenyl ring attached to the benzoate ensures proper orientation within the hydrophobic channel.

Diagram 1: The PPO Inhibition Cascade

PPO_Cascade Substrate Protoporphyrinogen IX (Non-fluorescent) PPO PPO Enzyme (Mitochondrial/Plastidic) Substrate->PPO Normal Binding Leakage Cytoplasmic Leakage Substrate->Leakage Accumulation due to Inhibition Product Protoporphyrin IX (Fluorescent) PPO->Product Oxidation Inhibitor Benzoic Acid Derivative (Inhibitor) Inhibitor->PPO Competitive Inhibition ROS Singlet Oxygen (ROS) Product->ROS + Light Energy Leakage->Product Non-enzymatic Oxidation Light Light (hv) Light->Product Death Lipid Peroxidation & Membrane Disruption ROS->Death Cellular Damage

Caption: The "Lethal Synthesis" pathway. Inhibition of PPO forces substrate leakage, leading to uncontrolled ROS generation upon light exposure.

Part 2: Synthesis of N-Phenyl Uracil Benzoates

The synthesis of these derivatives requires a convergent approach, coupling a substituted aniline (the benzoic acid precursor) with a heterocyclic warhead.

Synthetic Route

Objective: Synthesize ethyl 3-(2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)propanoate derivatives (Generic Scaffold).

  • Precursor Preparation: Start with 2,4-difluoro-5-nitrobenzoic acid . Esterification (EtOH/H

    
    SO
    
    
    
    ) protects the carboxyl group.
  • Reduction: Reduce the nitro group to an aniline using Fe/NH

    
    Cl or H
    
    
    
    /Pd-C.
  • Isocyanate Formation: Treat the aniline with triphosgene in dioxane to generate the isocyanate in situ.

  • Urea Formation: React the isocyanate with ethyl 3-amino-4,4,4-trifluorocrotonate.

  • Cyclization: Base-catalyzed cyclization (NaH or K

    
    CO
    
    
    
    in DMF) closes the ring to form the uracil core.
  • N-Alkylation: Methylation of the N3 position of the uracil ring using MeI/K

    
    CO
    
    
    
    .
  • Hydrolysis (Optional): If the free acid is required for binding studies, hydrolyze the ethyl ester using LiOH in THF/Water.

Diagram 2: Synthetic Workflow

Synthesis_Workflow Step1 Start: Substituted Nitro-Benzoic Acid Step2 Reduction: Aniline Intermediate Step1->Step2 Fe/HCl Step3 Coupling: + Triphosgene + Amino-crotonate Step2->Step3 Isocyanate gen. Step4 Cyclization: Uracil Ring Formation Step3->Step4 Base (NaH) Step5 Final: N-Phenyl Uracil Benzoate Step4->Step5 Alkylation (MeI)

Caption: Convergent synthesis route for uracil-benzoate PPO inhibitors.

Part 3: Validation Protocols

In Silico Modeling (Molecular Docking)

Before wet-lab testing, validate the binding mode.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target Structure: Use PDB ID 1SEZ (Tobacco PPO) or 3NKS (Human PPO).

  • Protocol:

    • Prepare protein: Remove water molecules, add polar hydrogens, calculate Gasteiger charges.

    • Define Grid Box: Center on Arg-98 (approx. 60Å x 60Å x 60Å).

    • Docking: Run Genetic Algorithm (GA) with exhaustiveness = 8.

    • Success Metric: Binding affinity < -9.0 kcal/mol and visible H-bond formation between the benzoic acid carboxylate and Arg-98.

In Vitro Enzyme Assay (Fluorometric)

This assay measures the rate of Proto IX formation. It is self-validating because Protogen IX is non-fluorescent, while the product Proto IX is highly fluorescent.

Materials:

  • Recombinant PPO (E. coli lysate or purified).

  • Substrate: Protoporphyrinogen IX (prepared by reducing Proto IX with Na-amalgam). Note: Must be prepared fresh in low light.

  • Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.05% Tween 20.

Protocol:

  • Blanking: Add 180 µL Assay Buffer to a black 96-well plate.

  • Inhibitor: Add 10 µL of the benzoic acid derivative (dissolved in acetone/DMSO) at varying concentrations (0.1 nM – 10 µM).

  • Enzyme: Add 10 µL of PPO enzyme solution. Incubate for 10 min at 30°C.

  • Initiation: Add 10 µL of Protogen IX substrate (final conc. 5 µM).

  • Measurement: Immediately monitor fluorescence on a plate reader.

    • Excitation: 410 nm

    • Emission: 630 nm[2]

    • Duration: Kinetic read every 30 seconds for 10 minutes.

  • Analysis: Plot Slope (RFU/min) vs. log[Inhibitor]. Calculate IC

    
     using non-linear regression (Sigmoidal Dose-Response).
    

Data Presentation Table:

Compound IDR1 (Benzoate Pos)R2 (Uracil Pos)IC

(nM)
Binding Energy (kcal/mol)
Ref (Saflufenacil) -F, -Cl-CF

4.5-11.2
BAD-01 -H-CF

150.2-8.4
BAD-02 -F-CH

12.8-10.1
BAD-03 -F, -Cl-CHF

3.1 -11.5

Part 4: References

  • Hao, G. F., et al. (2011). "Computational discovery of novel PPO inhibitors." Journal of Chemical Information and Modeling.

  • Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen oxidase inhibitors." Hayes' Handbook of Pesticide Toxicology.

  • Wang, Y., et al. (2025). "Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors." Pest Management Science.

  • Liang, Y., et al. (2019). "Identification of novel uracil derivatives incorporating benzoic acid moieties...". Bioorganic & Medicinal Chemistry.

  • BenchChem Protocols. "In Vitro Assay for Measuring Protoporphyrinogen Oxidase Inhibition."

Sources

Methodological & Application

Recrystallization and purification techniques for cyanophenoxy benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CPBA-2026

Abstract & Chemical Context

Cyanophenoxy benzoic acids are critical pharmacophores and intermediates in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Fomesafen analogs) and non-steroidal anti-inflammatory drugs.[1] These molecules possess a unique "push-pull" electronic structure: a hydrophobic diphenyl ether backbone decorated with a polar carboxylic acid head group and a reactive nitrile substituent.[1]

The Purification Challenge:

  • Solubility Paradox: The molecule is amphiphilic.[1] The diphenyl ether tail is highly lipophilic, while the carboxylic acid confers pH-dependent water solubility.[1]

  • Nitrile Instability: The cyano (-CN) group is susceptible to hydrolysis under the strong acidic/basic conditions typically used to purify benzoic acids, potentially degrading into an amide or dicarboxylic acid.[1]

  • Impurity Profile: Common contaminants include unreacted phenols (starting material), inorganic salts (from Ullmann coupling), and regioisomers formed during nitration or etherification.[1]

This guide details a biphasic purification strategy: a Chemoselective Acid-Base Workup for bulk impurity removal, followed by Thermodynamic Recrystallization for polishing.[1]

Physicochemical Profiling & Solvent Selection[1]

Before initiating purification, the solubility profile must be understood to select the correct thermodynamic system.[1]

Table 1: Solubility Profile of 2-Cyano-3-phenoxybenzoic Acid (Representative Data)

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water (pH 7) InsolubleInsolubleAnti-Solvent Used only to wash salts.[1]
Water (pH 10) Soluble (as salt)SolubleExtraction Risk of nitrile hydrolysis if heated.[1]
Toluene HighModeratePrimary Solvent Excellent for dissolving the ether backbone.[1]
Ethanol/Water (80:20) HighLowRecrystallization "Gold Standard" for polar aromatics.[1]
Hexane/Heptane LowInsolubleAnti-Solvent Induces precipitation in mixed systems.[1]

Protocol A: Chemoselective Acid-Base Extraction

Objective: Bulk removal of neutral organic impurities (unreacted diphenyl ethers) and inorganic salts without hydrolyzing the nitrile group.[1]

Mechanistic Insight

Standard benzoic acid purification uses strong NaOH (pH 14).[1] However, high pH and heat will hydrolyze the -CN group.[1] We utilize the acidity difference between the benzoic acid (


) and the phenolic impurities (

).[1] By targeting a pH window of 7.5–8.5, we solubilize the acid as a carboxylate salt while leaving weak phenols and neutral organics in the organic phase.[1]
Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).[1] Stir until fully solvated.

  • Mild Basification:

    • Prepare a saturated Sodium Bicarbonate (

      
      ) solution.[1]
      
    • Crucial: Do not use NaOH.[1] The high localized pH of NaOH can attack the nitrile.[1]

    • Extract the organic layer with

      
       (3x vol).[1] The product moves to the aqueous phase (
      
      
      
      ).[1]
  • Phase Separation:

    • Organic Layer: Contains neutral impurities and unreacted phenols.[1] Discard (or recover for recycling).

    • Aqueous Layer: Contains the target product.[1]

  • Controlled Acidification:

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: 3.0–4.0. Do not overshoot to pH 1 unless necessary, as excess acid can trap inorganic salts in the lattice.[1]

  • Filtration: Collect the white precipitate via vacuum filtration. Wash with cold water to remove NaCl.[1]

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Acid + Phenol + Salts) Solvent Dissolve in EtOAc Start->Solvent Extract Extract with sat. NaHCO3 (Mild Base) Solvent->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Discard) PhaseSep->OrgLayer Neutrals/Phenols AqLayer Aqueous Layer (Contains R-COO- Na+) PhaseSep->AqLayer Product Salt Acidify Acidify with 1M HCl (Target pH 3-4, Temp < 5°C) AqLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Vacuum Filtration & Drying Precipitate->Filter

Figure 1: Chemoselective extraction workflow designed to protect the nitrile group while removing phenolic impurities.[1]

Protocol B: Thermodynamic Recrystallization

Objective: Removal of isomeric impurities and trace occlusion through controlled crystal lattice formation.[1]

Mechanistic Insight

Recrystallization relies on the differential solubility of the target versus impurities at specific temperatures.[1][2][3] For cyanophenoxy benzoic acids, the Toluene/Heptane system is often superior to Ethanol/Water because it effectively solvates the hydrophobic diphenyl ether backbone at high temperatures, while the "greasy" impurities remain in solution upon cooling.[1]

Step-by-Step Protocol (Toluene/Heptane System)
  • Saturation:

    • Place the dried solid from Protocol A into a round-bottom flask.

    • Add Toluene (minimum amount, approx. 3-5 mL/g).[1]

    • Heat to reflux (

      
      ).[1] If the solid does not dissolve, add Toluene in 1 mL increments.[1]
      
  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, silica) are visible, filter the hot solution through a pre-warmed glass frit or fluted filter paper.[1]

  • Nucleation & Anti-Solvent Addition:

    • Remove from heat.[1][2][3][4] While still hot (

      
      ), slowly add Heptane  dropwise until a faint, persistent cloudiness appears (the "cloud point").[1]
      
    • Add 1-2 drops of Toluene to clear the solution back to transparency.[1]

  • Controlled Cooling (The Critical Step):

    • Wrap the flask in a towel or place in a warm oil bath and turn off the heat.[1] Allow to cool to room temperature over 2–3 hours.

    • Why? Rapid cooling traps impurities.[1] Slow cooling builds a pure crystal lattice.[1]

  • Final Crystallization:

    • Once at room temperature, place in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter the crystals.[1][2][5]

    • Wash with a cold 1:1 mixture of Toluene/Heptane.[1]

    • Dry in a vacuum oven at

      
       (ensure temp is below melting point).
      
Visualization: Solvent Decision Tree

RecrystLogic Start Select Recrystallization Solvent Q1 Is the impurity highly polar? (e.g., Salts, Acids) Start->Q1 PathA Use Non-Polar System (Toluene / Heptane) Q1->PathA No (Greasy impurities) PathB Use Polar System (Ethanol / Water) Q1->PathB Yes (Polar impurities) StepA Dissolve in hot Toluene. Precipitate with Heptane. PathA->StepA StepB Dissolve in hot Ethanol. Add Water until cloudy. PathB->StepB Result Pure Crystals StepA->Result StepB->Result

Figure 2: Decision logic for solvent selection based on impurity polarity.

Troubleshooting & Quality Control

Common Issue: Oiling Out

  • Symptom:[1][6][7][8][9][10] The product separates as a liquid oil droplets rather than crystals.[1]

  • Cause: The solution is too concentrated, or the melting point is lower than the boiling point of the solvent mixture.[1]

  • Fix: Re-heat to dissolve the oil.[1] Add more of the "good" solvent (Toluene or Ethanol).[1] Add a "seed crystal" of pure product at a temperature slightly below the melting point.

Common Issue: Colored Impurities [1]

  • Symptom:[1][6][7][8][9][10] Crystals are yellow/brown instead of white.[1]

  • Fix: During the hot dissolution step (Step 1 of Protocol B), add Activated Carbon (1-2% by weight).[1] Stir for 5 minutes at reflux, then perform the Hot Filtration step to remove the carbon.[1]

References

  • Synthesis of Fomesafen Intermediates: Jiangsu Changqing Agricultural Chemistry Co Ltd.[1] (2013).[1][11] Preparation method of fomesafen (CN103387524A).[1] Google Patents.

  • Nitration and Purification of Diphenyl Ethers: Shandong Weifang Rainbow Chemical Co Ltd.[1] (2012).[1] Synthesis method of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (CN102516085A).[1] Google Patents.

  • General Properties of Diphenyl Ether: National Center for Biotechnology Information.[1] (2025).[1][12] PubChem Compound Summary for CID 7583, Diphenyl Ether. [Link][1]

  • Recrystallization Techniques for Benzoic Acids: Nichols, L.[1][3] (2020).[1][4] Recrystallization of Benzoic Acid. Chemistry LibreTexts. [Link]

Sources

High-Sensitivity Fluorometric Assay for Protoporphyrinogen Oxidase (PPO) Inhibition by Diphenyl Ethers

[1][2]

Abstract & Scope

Protoporphyrinogen oxidase (PPO or Protox, EC 1.3.3.[1][2][3]4) is the last common enzyme in the biosynthetic pathway of heme and chlorophyll. It catalyzes the six-electron oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[1][2] Diphenyl ether (DPE) herbicides, such as acifluorfen and fomesafen, act as competitive inhibitors of PPO, leading to the accumulation of Protogen IX, which leaks into the cytoplasm and auto-oxidizes to Proto IX, causing massive photosensitized oxidative damage.[2]

This guide provides a rigorous protocol for the in vitro fluorometric inhibition assay of PPO. Unlike standard enzymatic assays, this protocol addresses the critical instability of the substrate (Protogen IX) and the necessity of strictly anaerobic preparation to distinguish enzymatic turnover from non-enzymatic auto-oxidation.

Scientific Background & Mechanism[1][3][4][5]

The PPO Pathway

PPO is a membrane-bound flavoprotein (FAD-dependent).[1][2] The reaction involves the removal of six hydrogens from the porphyrinogen ring to restore aromaticity.

PPO_Pathwaycluster_pathwayHeme/Chlorophyll Biosynthesis (Simplified)ALA5-AminolevulinicAcid (ALA)PBGPorphobilinogenALA->PBGUroGUroporphyrinogen IIIPBG->UroGCoproGCoproporphyrinogen IIIUroG->CoproGProtogenProtoporphyrinogen IX(Non-Fluorescent)CoproG->ProtogenProtoProtoporphyrin IX(Fluorescent)Protogen->ProtoPPO Enzyme(Target)Protogen->ProtoO2 / LightHemeHeme / ChlorophyllProto->HemeFerrochelatase/ Mg-ChelataseInhibitorDiphenyl Ethers(e.g., Acifluorfen)Inhibitor->ProtogenCompetitiveBindingAutoOxAuto-oxidation(Non-Enzymatic)

Figure 1: The PPO enzymatic pathway showing the critical oxidation step targeted by diphenyl ethers.[1][2]

Mechanism of Inhibition

Diphenyl ethers mimic one half of the Protogen IX macrocycle. They bind competitively to the active site, preventing substrate entry.

  • Substrate: Protoporphyrinogen IX (Colorless, Non-fluorescent, Highly Unstable).[1][2]

  • Product: Protoporphyrin IX (Deep Red, Highly Fluorescent: Ex ~405 nm, Em ~630 nm).[1][2]

  • Inhibitor Kinetics: Competitive inhibition with

    
     values typically in the low nanomolar range (1–10 nM).[1]
    

Materials & Reagents

Critical Reagents
  • Enzyme: Recombinant PPO (e.g., Arabidopsis thaliana PPO1/PPO2 expressed in E. coli) or native mitochondrial extract (maize/potato).[1][2]

  • Substrate Precursor: Protoporphyrin IX (Sigma-Aldrich or Frontier Scientific).[1][2] Note: This must be chemically reduced to Protogen IX immediately before use.[1][2]

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) is recommended for safety over the traditional Sodium Amalgam (Na-Hg), though Na-Hg is historically the "gold standard" for yield.[1][2] This protocol uses NaBH
    
    
    .[1][2][4]
  • Inhibitors: Analytical grade Acifluorfen, Fomesafen, or Oxyfluorfen (dissolved in DMSO).[1][2]

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.05% Tween 80.[1][2]

    • Expert Insight: Tween 80 prevents the hydrophobic product (Proto IX) from aggregating, which would quench fluorescence.[1] DTT maintains the reduced state of the enzyme but does not reduce the product.

Protocol 1: Preparation of Protoporphyrinogen IX (Substrate)

Safety Warning: This step requires a fume hood.[1][2] Protogen IX is extremely sensitive to oxygen and light.[1] All steps must be performed in dim light and, ideally, under a stream of nitrogen or argon.[2]

  • Dissolution: Dissolve 6 mg of Protoporphyrin IX in 2 mL of 0.5 M KOH in 20% ethanol.

  • Reduction (The Critical Step):

    • Add solid Sodium Borohydride (NaBH

      
      ) (~200 mg) slowly to the solution.
      
    • Heat gently (40-50°C) for 10–15 minutes until the solution turns from dark red to colorless (or pale pink).

    • Checkpoint: If the solution remains red, reduction is incomplete.[2] Add more reductant.

  • Neutralization & Stabilization:

    • Cool the solution on ice.

    • Adjust pH to ~7.5–8.0 carefully using 2 M H

      
      PO
      
      
      or HCl.[1][2] Do not overshoot to acidic pH , as Protogen IX is unstable in acid.[1][2]
    • Add DTT to a final concentration of 500 mM (as a preservative stock).[1]

    • Storage: Aliquot immediately into light-tight vials under nitrogen. Use within 2–4 hours.

Protocol 2: In Vitro Inhibition Assay

Assay Workflow

This assay relies on the "continuous" fluorometric method.[1]

Assay_WorkflowStep11. Prepare Master Mix(Buffer + Enzyme + DTT)Step22. Add Inhibitor(Diphenyl Ether in DMSO)Incubate 10 min @ 25°CStep1->Step2Step33. Initiate ReactionAdd Fresh Protogen IX (Substrate)Step2->Step3Step44. Kinetic MeasurementEx: 405 nm | Em: 630 nmRead every 30s for 10 minStep3->Step4Step55. Data ProcessingSubtract Non-Enzymatic RateCalculate Slope (RFU/min)Step4->Step5

Figure 2: Step-by-step workflow for the high-throughput microplate PPO assay.

Step-by-Step Procedure
  • Plate Setup: Use black, flat-bottom 96-well non-binding plates to minimize background reflection and protein loss.

  • Enzyme Mix: Add 180 µL of Assay Buffer containing purified PPO enzyme (concentration optimization required, typically 1–10 µg/mL) to each well.

  • Inhibitor Addition:

    • Add 5 µL of inhibitor (Acifluorfen/Fomesafen) serial dilutions (e.g., 0.1 nM to 10 µM).[1][2]

    • Include Solvent Control (DMSO only) and Background Control (No Enzyme).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.[1][2]

  • Substrate Initiation:

    • In a dark room, add 15 µL of freshly prepared Protogen IX (final conc. ~2–5 µM) to all wells.[1][2]

    • Note: The

      
       for Protogen IX is typically ~1 µM.[1] Using 2–5 µM ensures saturation (
      
      
      conditions).[1][2]
  • Detection:

    • Immediately place in a fluorescence microplate reader (e.g., BMG Labtech, Tecan).[1][2]

    • Settings: Excitation: 405 nm (10 nm bandwidth); Emission: 630 nm (10 nm bandwidth).

    • Mode: Kinetic read, interval 30 seconds, duration 10–15 minutes.[1][2]

Data Analysis & Interpretation

Calculation of Activity
  • Linearity Check: Plot Relative Fluorescence Units (RFU) vs. Time. Select the linear range (typically 0–5 mins).[1][2]

  • Slope Calculation: Calculate the slope (

    
    ) for each well (RFU/min).
    
  • Background Correction (Crucial):

    
    
    Why? Protogen IX auto-oxidizes spontaneously.[1][2] The "No Enzyme" control captures this rate.[1]
    
  • Percent Inhibition:

    
    [1][2]
    
Expected IC50 Values

The following table summarizes typical IC50 values for common diphenyl ethers against plant PPO enzymes.

InhibitorTarget SourceTypical IC50 (nM)Mechanism
Acifluorfen Maize Mitochondria4 – 10Competitive
Fomesafen Amaranthus plastid15 – 30Competitive
Oxyfluorfen Soybean Mitochondria20 – 50Competitive

Note: Values vary based on enzyme purity and specific species variants (e.g., resistant weeds).[2]

Troubleshooting & Optimization

ProblemProbable CauseSolution
High Background Fluorescence Substrate auto-oxidationPrepare Protogen IX fresh; keep on ice; use degassed buffers.
Non-Linear Kinetics Substrate depletion or photobleachingReduce enzyme concentration; reduce excitation light intensity.[1]
Low Signal Incomplete reduction of substrateVerify Protogen IX prep (should be colorless). Check NaBH

quality.
Variable IC50s Solvent effectEnsure DMSO concentration is < 2% in final assay.

References

  • Matringe, M., et al. (1989).[1][2] "Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides." Biochemical Journal.

  • Camadro, J. M., et al. (1991).[1][2] "Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides." European Journal of Biochemistry.[1]

  • Dayan, F. E., et al. (2018).[1][2] "Protoporphyrinogen Oxidase Inhibitors." Peroxidizing Herbicides.

  • Jacobs, N. J., & Jacobs, J. M. (1982).[1][2] "Assay for protoporphyrinogen oxidase." Enzyme.[1][2][3][5][6][7][8]

  • Poulson, R. (1976).[1][2] "The enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX in mammalian mitochondria." Journal of Biological Chemistry.

Troubleshooting & Optimization

Technical Support Center: Optimizing Ullmann Ether Synthesis for Electron-Deficient Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Ullmann ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-O cross-coupling reactions, particularly when dealing with challenging electron-deficient phenols. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions that frequently arise when undertaking the Ullmann ether synthesis with electron-deficient phenols.

Q1: Why is the Ullmann ether synthesis so challenging for electron-deficient phenols?

Electron-deficient phenols, such as those bearing nitro or cyano groups, present a significant challenge due to their reduced nucleophilicity. The electron-withdrawing groups decrease the electron density on the phenolic oxygen, making it a weaker nucleophile. This inherently slows down the desired C-O bond formation. Furthermore, the resulting electron-poor copper phenoxide intermediate can be less reactive, hindering the subsequent steps of the catalytic cycle.[1][2]

Q2: What is the fundamental mechanism of the Ullmann ether synthesis?

The modern, ligand-assisted Ullmann reaction is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:

  • Formation of a copper(I) phenoxide species.

  • Oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate.

  • Reductive elimination from the Cu(III) complex to yield the diaryl ether product and regenerate the Cu(I) catalyst.[3][4][5][6]

The presence of a suitable ligand is crucial to stabilize the copper intermediates and facilitate these steps, especially at the milder temperatures used in modern protocols.[7][8]

Q3: When should I choose the Ullmann condensation over a Buchwald-Hartwig C-O coupling reaction?

While both are powerful methods for diaryl ether synthesis, there are key differences to consider. The Ullmann condensation is often more cost-effective due to the use of copper, which is significantly more abundant and less expensive than palladium.[6] Traditionally, Ullmann reactions were favored for electron-poor aryl halides.[6] Modern Ullmann protocols have expanded the substrate scope considerably. The Buchwald-Hartwig reaction, conversely, often exhibits broader substrate scope, particularly with electron-rich aryl halides, and typically proceeds under milder conditions.[6][9][10] However, the specialized phosphine ligands required for Buchwald-Hartwig can be costly and sensitive.

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids (e.g., N,N-dimethylglycine), phenolsBulky, electron-rich phosphines
Temperature Often higher (90-140°C), though modern methods are milderGenerally milder (80-120°C)
Cost Lower (copper is more abundant)Higher (palladium and specialized ligands)
Substrate Scope Good for electron-poor aryl halides, scope is expandingVery broad, including electron-rich and neutral aryl halides

Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: I am attempting to couple an electron-deficient phenol (e.g., 4-cyanophenol) with an aryl bromide, but I am observing very low conversion. What are the likely causes and how can I improve the yield?

Low yield in this context is a common problem and can usually be traced back to a few key factors.

Potential Cause A: Poor Nucleophilicity of the Phenol

As discussed, the primary challenge with electron-deficient phenols is their inherently low nucleophilicity.

  • Solution 1: Optimize the Ligand. The ligand is arguably the most critical component in modern Ullmann reactions. For electron-deficient phenols, a ligand that can increase the electron density on the copper center and facilitate the catalytic cycle is essential.

    • Picolinic acid has been shown to be highly effective for coupling electron-deficient phenols.[11][12] It acts as an anionic bidentate ligand, which can accelerate the reaction.

    • N,N-Dimethylglycine is another excellent and cost-effective choice that has demonstrated success in promoting the coupling of both electron-rich and electron-deficient substrates at lower temperatures (around 90°C).[10][13]

    • Other N,O- and N,N-chelating ligands, such as certain oximes or diamines, can also be effective.[1][14] It is often necessary to screen a few ligands to find the optimal one for your specific substrate combination.

  • Solution 2: Increase Reaction Temperature. While modern protocols aim for milder conditions, electron-deficient substrates may require more thermal energy to overcome the activation barrier. If you are running the reaction at 90-100°C, consider incrementally increasing the temperature to 110-130°C. Monitor for potential side product formation at higher temperatures. Classical Ullmann conditions often required temperatures in excess of 200°C, but with modern catalysts, such extremes are usually unnecessary.[3]

Potential Cause B: Inappropriate Base or Solvent

  • Solution 1: Choice of Base. A strong, non-nucleophilic base is required to deprotonate the phenol without interfering with the reaction.

    • Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[1][11] They are strong enough to deprotonate the phenol but generally do not lead to side reactions.

    • Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation of an acidic, electron-deficient phenol.

  • Solution 2: Solvent Selection. High-boiling polar aprotic solvents are typically used to ensure all components remain in solution at the required reaction temperatures.

    • Dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and N-methyl-2-pyrrolidone (NMP) are common choices.[3][15]

    • For some ligand systems, less polar solvents like toluene or dioxane can also be effective.[7] The optimal solvent can be ligand-dependent, so it's worth consulting the literature for your chosen catalytic system.

Problem 2: Significant Side Product Formation

Q: My reaction is producing the desired product, but I am also seeing a significant amount of a side product that appears to be the dehalogenated starting material from my aryl halide. What is causing this and how can I prevent it?

The formation of dehalogenated byproducts is a known side reaction in Ullmann couplings.

Potential Cause A: Reaction with Trace Water or Proton Sources

  • Solution 1: Ensure Anhydrous Conditions. Rigorously dry all glassware before use. Use anhydrous solvents and ensure your base is dry. The presence of water can lead to protonolysis of key intermediates, resulting in dehalogenation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to exclude moisture and oxygen.

Potential Cause B: Catalyst Decomposition or Off-Cycle Processes

  • Solution 1: Use Fresh, High-Purity Copper Source. The quality of your copper(I) salt (e.g., CuI) can impact the reaction. Old or impure CuI may contain oxidized copper species that can promote side reactions.[16]

  • Solution 2: Degas the Reaction Mixture. Dissolved oxygen can interfere with the catalytic cycle. Degassing the solvent and the reaction mixture (e.g., by bubbling with argon or through freeze-pump-thaw cycles) can minimize oxidative side reactions and improve reproducibility.[16]

Problem 3: Reaction is Not Reproducible

Q: I had a successful reaction on a small scale, but upon scaling up, the yield dropped significantly. Why is my reaction not reproducible?

Reproducibility issues, especially upon scale-up, often point to subtle variables that become more pronounced at a larger scale.

Potential Cause A: Inefficient Heat and Mass Transfer

  • Solution 1: Ensure Efficient Stirring. On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, which can promote side reactions or incomplete conversion. Use a suitable stir bar or mechanical stirrer to ensure the reaction mixture is homogeneous.

  • Solution 2: Controlled Heating. Use an oil bath or heating mantle with a temperature controller to ensure even and stable heating.

Potential Cause B: Sensitivity to Air and Moisture

  • Solution 1: Maintain a Strict Inert Atmosphere. As mentioned, these reactions can be sensitive to air and moisture.[17] What might be a negligible exposure on a small scale can be detrimental on a larger scale with longer reaction times. Ensure all reagent transfers are done under a positive pressure of inert gas.

Visualizing the Process

To better understand the relationships between the components of the reaction and the troubleshooting steps, refer to the diagrams below.

Ullmann_Catalytic_Cycle cluster_cycle Catalytic Cycle CuI_L Cu(I)-Ligand Complex Cu_Phenoxide Ar'-O-Cu(I)-L CuI_L->Cu_Phenoxide + Ar'-O⁻ Phenoxide Ar'-O⁻ (from Phenol + Base) Phenoxide->Cu_Phenoxide CuIII_Intermediate Ar'-O-Cu(III)(Ar)(X)-L Cu_Phenoxide->CuIII_Intermediate + Ar-X (Oxidative Addition) ArylHalide Ar-X ArylHalide->CuIII_Intermediate CuIII_Intermediate->CuI_L - Product (Reductive Elimination) Product Ar-O-Ar' (Diaryl Ether) CuIII_Intermediate->Product

Caption: The catalytic cycle of the ligand-assisted Ullmann ether synthesis.

Troubleshooting_Workflow Start Low Yield with Electron-Deficient Phenol Check_Ligand Is the ligand optimal? (e.g., Picolinic Acid, N,N-Dimethylglycine) Start->Check_Ligand Check_Temp Is the temperature high enough? Check_Ligand->Check_Temp Yes Optimize_Ligand Screen alternative ligands Check_Ligand->Optimize_Ligand No Check_Base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) Check_Temp->Check_Base Yes Increase_Temp Increase temperature incrementally (e.g., 110-130°C) Check_Temp->Increase_Temp No Check_Conditions Are conditions strictly anhydrous/inert? Check_Base->Check_Conditions Yes Change_Base Switch to a stronger base Check_Base->Change_Base No Improve_Setup Dry glassware/solvents, use inert gas Check_Conditions->Improve_Setup No Success Improved Yield Check_Conditions->Success Yes Optimize_Ligand->Check_Temp Increase_Temp->Check_Base Change_Base->Check_Conditions Improve_Setup->Success

Caption: A decision tree for troubleshooting low yields in Ullmann ether synthesis.

Experimental Protocols

General Protocol for a Modified Ullmann Ether Synthesis with an Electron-Deficient Phenol

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Electron-deficient phenol (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Ligand (e.g., Picolinic acid or N,N-dimethylglycine) (0.2 mmol, 20 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMSO or DMF) (3-5 mL)

Procedure:

  • To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, electron-deficient phenol, CuI, ligand, and base.

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110°C).

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Sambiah, T. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Chemistry: An Indian Journal, 9(3).
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • (n.d.). 1.1 Modern Ullmann-Type Couplings. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Wunderlich, S. H., & Längle, S. (2014). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 10, 1735–1744. [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]

  • Pellissier, H. (2011). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. Molecules, 16(7), 5448–5461. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Lim, H. N., & Ong, W. T. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • Giri, R., Brusoe, A. T., Troshin, K., & Hartwig, J. F. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(51), 18588–18597. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Ma, D. (2012). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Copper-Catalyzed Amine/Amide/Alcohol C-N and C-O Bond Formation (pp. 1-48). John Wiley & Sons, Inc.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Reddit. (2020). Troubleshooting Ullmann Couplint. r/Chempros. Retrieved from [Link]

  • Reddit. (2023). Severe dehalogenation side reaction in Ullmann type reduction homocoupling. r/Chempros. Retrieved from [Link]

Sources

Troubleshooting peak tailing in HPLC analysis of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: #BA-Tailing-001 Assigned Scientist: Senior Application Specialist Status: Open

Executive Summary: The "Dual-Nature" Problem

Benzoic acid derivatives present a unique chromatographic challenge due to their ionizable carboxylic acid moiety (


) attached to a hydrophobic aromatic ring.

Peak tailing in these compounds is rarely a random instrument error. It is almost always a symptom of competing equilibria :

  • Ionization Equilibrium: The analyte oscillating between neutral (retentive) and ionized (non-retentive) states.

  • Secondary Interactions: Hydrogen bonding between the protonated acid and residual silanols on the stationary phase.

This guide moves beyond generic advice to provide a causal analysis of peak distortion.

Diagnostic Workflow

Before modifying your method, use this logic flow to isolate the root cause.

DiagnosticFlow Start OBSERVATION: Tailing or Split Peak CheckpH STEP 1: Check Mobile Phase pH Is pH within ±1 unit of pKa (3.2 - 5.2)? Start->CheckpH CheckInj STEP 2: Check Injection Solvent Is sample solvent stronger than mobile phase? CheckpH->CheckInj NO Action_pH ROOT CAUSE: Ionization Kinetics Action: Adjust pH to < 2.5 or > 6.0 CheckpH->Action_pH YES (Critical Error) CheckCol STEP 3: Check Column Chemistry Is the column end-capped? CheckInj->CheckCol NO Action_Solvent ROOT CAUSE: Solvent Mismatch Action: Dilute sample in Mobile Phase A CheckInj->Action_Solvent YES Action_Silanol ROOT CAUSE: Silanol H-Bonding Action: Switch to High-Purity End-Capped Column CheckCol->Action_Silanol NO (Legacy Column) CheckCol->Action_Silanol YES (Silanols still active)

Figure 1: Decision matrix for isolating the source of peak asymmetry in acidic analytes.

Module 1: The pH Trap (Primary Cause)

The Mechanism

The most common cause of tailing for benzoic acid is operating the mobile phase pH too close to the analyte's


.
  • The Rule of 2: To ensure a robust method, the pH must be 2 units away from the

    
    .[1]
    
  • The Danger Zone: At pH 4.0–4.5, benzoic acid exists as a 50/50 mixture of its neutral and ionized forms. As the molecule travels down the column, the local pH environment shifts slightly, causing the analyte to constantly re-equilibrate. This kinetic lag manifests as a broad, tailing peak.

Quantitative Impact of pH
pH ConditionSpecies DominanceRetention BehaviorPeak Shape Risk
pH 2.0 - 2.5 Neutral (Protonated)High Retention (Hydrophobic)Low (Sharp Peaks)
pH 4.0 - 4.5 Mixed StateUnstable / ShiftingCritical (Split/Broad)
pH > 6.0 Ionized (Deprotonated)Low Retention (Elutes near void)Medium (Repulsion effects)
Protocol: Correct Buffering

Do not use simple acid addition (e.g., 0.1% Formic Acid) if tailing persists. You need buffering capacity.

  • Recommended Buffer: 20-25 mM Phosphate Buffer (pH 2.5).

    • Why Phosphate? It has high buffering capacity at low pH and suppresses silanol ionization.

  • Preparation:

    • Dissolve Potassium Dihydrogen Phosphate (

      
      ) in water.
      
    • Adjust pH to 2.5 using Phosphoric Acid (

      
      ).
      
    • Note: Do not use Acetate buffer at pH 2.5; its buffering range is 3.8–5.8, which sits exactly in the "Danger Zone" for benzoic acid.

Module 2: Secondary Interactions (Silanol Activity)

The Mechanism

Even at low pH, "fully" protonated benzoic acid can interact with residual silanols (


) on the silica surface via Hydrogen Bonding .
  • Traditional Silica: Contains acidic, isolated silanols that bind tightly to the carboxylic acid group of the analyte.

  • Modern Silica: Uses "Type B" high-purity silica with lower metal content (metals increase silanol acidity).

Troubleshooting Protocol

If pH is optimized (< 2.5) and tailing persists, the column chemistry is the culprit.

  • Switch to a "Base-Deactivated" or End-Capped Column:

    • Look for columns labeled "End-capped" (e.g., ODS-2, C18-ec). These have small silyl groups bonded to the residual silanols to sterically block interactions.

  • Use a Polar-Embedded Phase:

    • Columns with an embedded polar group (e.g., amide or carbamate) inside the alkyl chain shield the silica surface and provide a "water-rich" layer that improves the peak shape of polar acids.

  • The "Legacy" Fix (Not recommended for LC-MS):

    • Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the active silanol sites, effectively "blocking" them from the benzoic acid. Warning: TEA permanently alters the column.

Module 3: Injection Solvent Mismatch

The Mechanism

Benzoic acid derivatives are often sparingly soluble in water, leading researchers to dissolve them in 100% Methanol or Acetonitrile.

  • The Physics: When a strong solvent plug enters a high-aqueous mobile phase (common at the start of a gradient), the analyte precipitates or travels faster than the mobile phase at the column head.

  • The Symptom: This results in "fronting" that looks like tailing, or distinct "double peaks."

Experimental Fix

The "Dilution Test":

  • Prepare the sample in 100% MeOH. Inject. Observe peak.

  • Dilute the same sample 1:1 with water (or Mobile Phase A). Inject.

  • Result: If the peak shape improves drastically with dilution, the issue is solvent mismatch, not the column.[2]

Frequently Asked Questions (FAQs)

Q: I am using 0.1% TFA (pH ~2) and still see tailing. Why? A: While TFA is a strong acid, it is volatile and can have varying ion-pairing effects. If the column has high silanol activity, TFA alone may not suppress all hydrogen bonding. Switch to a phosphate buffer (non-volatile) to confirm if it's an ionic strength issue. If the peak sharpens with phosphate, your TFA method lacks sufficient ionic strength to mask the silanols.

Q: Can I run benzoic acid at pH 7 to avoid these issues? A: Yes, but be aware of two risks:

  • Retention Loss: The ionized benzoate is very polar and may elute near the void volume (

    
    ), where integration is unreliable.
    
  • Repulsion: The negatively charged analyte may be repelled by negatively charged silanols (which are ionized at pH 7), leading to "pore exclusion" and artificially narrow or distorted peaks.

Q: My peak tails only at high concentrations. Is this the column? A: This is likely Mass Overload . Benzoic acid has a non-linear adsorption isotherm (Langmuir type). As concentration increases, the active sites saturate, causing the trailing edge of the peak to drag.

  • Test: Inject 1/10th of the concentration. If the peak becomes symmetrical, you are overloading the column capacity.

References

  • Effect of pH on Benzoic Acid Retention

    • Source: Agilent Technologies. "Control pH During Method Development."
    • URL:[Link]

  • Silanol Interactions and Peak Tailing

    • Source: Phenomenex. "HPLC Troubleshooting Guide - Peak Issues."

    • URL:[Link]

  • Injection Solvent Effects (Solvent Mism

    • Source: Chromacademy / LCGC.
    • URL:[Link]

  • Source: Sigma-Aldrich (Merck).

Sources

Technical Guide: Stability & Handling of 3-(4-Chloro-2-cyanophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Users working with 3-(4-Chloro-2-cyanophenoxy)benzoic acid often face a critical trade-off between solubility and chemical stability .

  • The Solubility Challenge: The benzoic acid moiety (pKa ~3.9) requires neutral-to-basic conditions (pH > 5) for optimal aqueous solubility. In acidic environments (pH < 3), the compound exists in its protonated, neutral form, leading to precipitation in aqueous buffers.

  • The Stability Challenge: While the diaryl ether linkage is robust, the nitrile (-CN) substituent is susceptible to hydrolysis under strongly basic conditions (pH > 10) or strongly acidic conditions with heat.

Recommendation: For maximum stability and solubility, maintain stock solutions in DMSO or Methanol . For aqueous working solutions, buffer at pH 6.0–7.5 . Avoid prolonged storage in strong base (pH > 10) to prevent nitrile hydrolysis.

Module 1: Chemical Structure & Vulnerability Analysis

To troubleshoot effectively, we must first isolate the reactive centers of the molecule.

  • Moiety A: Benzoic Acid: The solubility engine. Deprotonation yields the benzoate anion, drastically increasing water solubility.

  • Moiety B: Diaryl Ether Linkage: The structural backbone. Chemically inert under standard laboratory conditions. It resists cleavage by non-oxidizing acids and bases.

  • Moiety C: Nitrile (Cyano) Group: The vulnerability. Located ortho to the ether linkage. It is susceptible to hydrolysis, converting to an amide and subsequently a carboxylic acid.[1][2][3]

Visualization: Degradation Pathways

The following diagram illustrates the potential hydrolysis pathways of the nitrile group under stress conditions.

HydrolysisPathway cluster_conditions Reaction Conditions Parent Parent Compound (Nitrile) Amide Intermediate (Primary Amide) Parent->Amide Acid (H+) or Base (OH-) Hydrolysis Acid Degradant (Dicarboxylic Acid) Amide->Acid Prolonged Exposure (Heat/Strong pH) Text Acidic: Slow at RT, Fast at Reflux Basic: Faster (Nucleophilic Attack)

Figure 1: Stepwise hydrolysis of the nitrile group. The conversion to the amide is the primary degradation pathway observed in basic stock solutions.

Module 2: Solubility vs. pH (The "Crash Out" Phenomenon)

The most common support ticket regarding this compound is "Precipitation in HPLC Vials" or "Cloudy Stock Solutions." This is almost exclusively a pKa issue.

Data: Predicted Solubility Profile

pH ConditionSpecies FormSolubility StatusRisk Factor
pH < 3.0 Protonated (-COOH)Insoluble (Aqueous)Precipitation in HPLC lines
pH 4.0 EquilibriumPartial / CloudyRetention time shifting
pH 7.4 Ionized (-COO⁻)Soluble Low (Ideal for assays)
pH > 11.0 Ionized (-COO⁻)SolubleHigh (Nitrile Hydrolysis)

Technical Insight: The pKa of the benzoic acid moiety is approximately 3.9–4.2 .

  • In 0.1% TFA or Formic Acid (pH ~2.5): The molecule is neutral and hydrophobic. If your organic modifier (ACN/MeOH) is low (<40%), the compound will precipitate.

  • Solution: For LC-MS, use a mobile phase pH > 4.5 (e.g., Ammonium Acetate) OR ensure high organic content (>50%) if using acidic modifiers.

Module 3: Troubleshooting & FAQ
Q1: "I see a new peak at RRT 0.85 after leaving my sample in 0.1 N NaOH overnight."

Diagnosis: You have likely hydrolyzed the nitrile group to the amide. Mechanism: Hydroxide ions (


) are strong nucleophiles. Even at room temperature, 0.1 N NaOH (pH ~13) can attack the nitrile carbon. The ortho positioning of the ether linkage provides some steric protection, but not enough to withstand overnight exposure to strong base.
Correction:  Dissolve the compound in 100% DMSO first, then dilute into a neutral buffer (PBS pH 7.4) for your working solution.
Q2: "My peak is splitting in HPLC."

Diagnosis: This is likely a pH mismatch between your sample solvent and mobile phase. Mechanism: If you dissolve the sample in pH 8 buffer but inject it into a pH 2.5 mobile phase, the "plug" of sample experiences a dynamic pH gradient. The leading edge protonates (neutral) and lags, while the trailing edge remains ionized (faster). Correction: Match the sample solvent to the starting mobile phase conditions, or use a stronger buffering capacity in the mobile phase (e.g., 10mM buffer instead of 0.1% acid).

Q3: "Is the ether linkage stable?"

Diagnosis: Yes. Mechanism: Diaryl ethers are exceptionally stable. They do not undergo cleavage under standard "forced degradation" conditions (e.g., 1N HCl/NaOH at 60°C). Cleavage typically requires specialized reagents like Boron Tribromide (


) or extreme conditions not found in biological assays.
Module 4: Validated Protocols
Protocol A: Preparation of Stable Stock Solutions

Goal: Create a 10 mM stock that remains stable for >6 months.

  • Weighing: Weigh the solid powder into an amber glass vial (protect from light).

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide). Avoid water.

    • Why? DMSO prevents hydrolysis (no water present) and solubilizes both the protonated and deprotonated forms.

  • Storage: Store at -20°C.

  • Usage: On the day of the experiment, dilute 1:1000 into your assay buffer.

Protocol B: Troubleshooting Precipitation (Decision Tree)

Use the following logic flow to diagnose solubility issues in your LC or Assay setup.

Troubleshooting Start Issue: Sample Precipitates or Low Recovery CheckSolvent Check Solvent System Start->CheckSolvent CheckPH Is Aqueous pH < 4.0? CheckSolvent->CheckPH Aqueous Buffer CheckOrg Is Organic % < 30%? CheckSolvent->CheckOrg LC Mobile Phase ActionBase Action: Increase pH to > 6.0 (Ionize the acid) CheckPH->ActionBase Yes ActionDMSO Action: Use DMSO Stock Avoid aqueous stock CheckPH->ActionDMSO No (pH is neutral) ActionOrg Action: Increase Organic Solvent (Solubilize neutral form) CheckOrg->ActionOrg Yes CheckOrg->ActionDMSO No (Organic is High)

Figure 2: Diagnostic logic for resolving solubility issues.

References
  • Nitrile Hydrolysis Mechanisms

    • March’s Advanced Organic Chemistry, 8th Edition. Section 16-4: Hydrolysis of Nitriles.[3]

    • Cohen, M. A., et al. "Amide hydrolysis in alkaline solution." Journal of the Chemical Society, Perkin Transactions 2 (2001).
  • Diaryl Ether Stability: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Chapter 17: Nucleophilic Aromatic Substitution (Stability of aryl ethers).
  • pKa of Benzoic Acid Derivatives

    • CRC Handbook of Chemistry and Physics. Dissociation Constants of Organic Acids and Bases.
    • ChemicalBook. (n.d.). 3-Phenoxybenzoic acid Properties. (Proxy for pKa data of the core scaffold).

  • Forced Degradation Guidelines

    • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Technical Support Center: LC-MS/MS Analysis of Chlorinated Phenoxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Baseline Noise in Negative Mode ESI Role: Senior Application Scientist Status: Operational

Introduction: The "Ghost" in the Negative Mode

Welcome to the technical support hub. If you are analyzing chlorinated phenoxy acid herbicides (e.g., 2,4-D, MCPA, Mecoprop) via LC-MS/MS, you are likely operating in Electrospray Ionization Negative Mode (ESI-) .[1]

Unlike positive mode, where protons (


) are abundant and backgrounds are generally cleaner, negative mode is highly susceptible to chemical noise .[1] The baseline you see is often not "electronic" noise, but a constant stream of unwanted ions—adducts, mobile phase impurities, and environmental surfactants—that compete for charge.[1]

This guide moves beyond generic advice. We break down the causality of noise and provide self-validating protocols to resolve it.

Module 1: Mobile Phase Chemistry & Reagents

User Query: "I have a high, erratic baseline that persists even after flushing the column. Is my source dirty?"

Scientist’s Diagnosis: Before blaming the source, blame the chemistry.[1] ESI- is unforgiving of mobile phase impurities.[1] Chlorinated phenoxy acids require a delicate balance: they need low pH for chromatographic retention (to stay neutral on C18) but high pH efficiency for ionization (deprotonation).[1]

Troubleshooting Protocol: The "Zero-Volume" Validation

Do not assume your "LC-MS Grade" water is clean enough for trace ESI- work.[1]

  • Bypass the Column: Connect the injector directly to the MS source.[1]

  • The Gradient Test: Run your standard gradient (e.g., 5% to 95% B).

  • Observation:

    • Noise rises with %B: The contamination is in the Organic solvent (Acetonitrile/Methanol).[1]

    • Noise falls with %B: The contamination is in the Aqueous phase (Water).[1]

    • Spikes at specific times: Contamination is likely in the pump mixing chamber or aqueous reservoir (bacterial growth).[1]

The Additive Dilemma: Formic Acid vs. Ammonium Acetate

Users often ask which modifier to use.[1] This decision dictates your Signal-to-Noise (S/N) ratio.[1]

ModifierMechanismProsConsRecommendation
Formic Acid (0.01% - 0.1%) Suppresses ionization of silanols; keeps analyte neutral.[1]Sharpens peaks; reduces tailing on C18 columns.Suppresses ESI- signal. High concentrations (>0.1%) kill sensitivity.[1]Use 0.01% (trace). Just enough for chromatography, low enough to allow ionization.[1]
Ammonium Acetate (2-10 mM) Buffers pH (~4-5); facilitates

formation.[1]
Enhances Ionization. Stable baseline.[1]Can cause broad peaks if pH is too high for the column.[1]Preferred. 5mM usually provides the best S/N balance.[1]
Acetic Acid Weaker acid than formic.[1]Less signal suppression than formic acid.[1]Less effective at sharpening peaks.[1]Good alternative if Formic Acid suppresses too much signal.[1]

Critical Insight: Never use Trifluoroacetic Acid (TFA) for this application.[1] TFA forms strong ion pairs in the gas phase that completely suppress negative ion formation.[1]

Module 2: Hardware & Source Contamination

User Query: "I see 'ghost peaks' of 2,4-D in my blank injections. Is this carryover?"

Scientist's Diagnosis: Chlorinated phenoxy acids are "sticky."[1] They bind to active sites on stainless steel and older column frits.[1] In negative mode, these residues slowly bleed off, creating a noisy, elevated baseline or specific ghost peaks.[1]

Workflow: The System Passivation & Wash

If you suspect carryover is raising your baseline:

  • Needle Wash: Ensure your autosampler needle wash is basic (high pH).[1]

    • Why: Phenoxy acids are soluble salts at high pH.[1]

    • Recipe: 50:50 Methanol:Water + 0.5% Ammonium Hydroxide.[1]

  • System Passivation:

    • Inject 5-10 blank injections of the high-pH wash solvent.[1]

    • Note: Do not run this through your analytical column if it is silica-based and pH sensitive (pH > 8).[1] Bypass the column.[1][2]

Source Parameter Optimization

High baseline noise often comes from "clustering" in the source.[1]

  • Desolvation Temperature: Increase it (e.g., >400°C).

    • Mechanism:[3] ESI- background often consists of solvent clusters.[1] Higher heat breaks these clusters, reducing the "chemical rumble" in the baseline.[1]

  • Cone Gas (Curtain Gas): Increase flow.[1]

    • Mechanism:[3] This physically blows away neutral solvent droplets that haven't ionized, preventing them from entering the vacuum stage and creating noise.[1]

Module 3: Advanced Verification (The "Isotope Filter")

User Query: "I have a peak at the right retention time, but the baseline is so noisy I can't trust the integration. How do I confirm it's real?"

Scientist's Diagnosis: You are ignoring the greatest asset of chlorinated compounds: Mass Defect and Isotope Patterns .[1]

The Chlorine Signature

Chlorine has two stable isotopes:


 (75.8%) and 

(24.2%).[1] Any chlorinated phenoxy acid must show a specific ratio between the molecular ion (

) and the isotope ion (

).
  • 2,4-D (Two Chlorines):

    • You will see a distinct triplet pattern (9:6:1 ratio approximately).[1]

    • Protocol: Do not just monitor the quantitation transition (e.g., 219 -> 161). Always monitor a confirmation transition involving the isotope or check the parent ion scan.[1]

    • Noise Filter: If the baseline noise peak does not have the M+2 isotope at ~60% intensity of the M peak (for 2 Cl), it is noise.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing baseline noise in ESI- mode.

NoiseTroubleshooting Start PROBLEM: High Baseline Noise (ESI Negative Mode) Step1 Step 1: Stop LC Flow (Keep MS On) Start->Step1 Decision1 Does Noise Persist? Step1->Decision1 ElectronicNoise Electronic/Source Issue (Check detector voltage, cleaning cone) Decision1->ElectronicNoise Yes ChemicalNoise Chemical Noise (Reagents/LC System) Decision1->ChemicalNoise No Step2 Step 2: Zero-Volume Injection (Bypass Column) ChemicalNoise->Step2 Decision2 Noise Profile? Step2->Decision2 SolventIssue Constant High Background: Contaminated Mobile Phase (Replace Water/MeOH) Decision2->SolventIssue Constant SystemIssue Spikes/Ghost Peaks: System Carryover (Passivate System) Decision2->SystemIssue Peaks Step3 Step 3: Column Re-connection SolventIssue->Step3 SystemIssue->Step3 ColumnBleed Noise Returns: Column Bleed or Late Eluting Matrix Step3->ColumnBleed

Figure 1: Logical workflow for isolating the source of baseline noise in LC-MS/MS.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but be careful. In acidic conditions, phenoxy acids can undergo esterification (methylation) with methanol over time, especially if samples sit in the autosampler.[1] Acetonitrile is generally preferred for stability, though Methanol often provides better ionization efficiency in ESI-.[1] If you use Methanol, analyze samples immediately after preparation.[1]

Q: My internal standard (IS) signal is fluctuating. Why? A: This is likely Ion Suppression , not just noise.[1] In ESI-, co-eluting matrix components (like humic acids in soil/water samples) steal the charge.[1]

  • Fix: Ensure you are using an isotopically labeled internal standard (e.g., 2,4-D-d3).[1] It will experience the same suppression as the analyte, correcting the quantification ratio.

Q: Why do I see a signal at m/z 113 or 127 in my background? A: These are common TFA (Trifluoroacetic acid) adducts or iodine contaminants.[1] If you ever used TFA on this LC system, it lingers in plastic tubing for months.[1] You may need to replace PEEK tubing to eliminate it.[1]

References

  • U.S. Environmental Protection Agency. (2007).[1] Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.[1][4] SW-846.[1][4]

  • Ferrer, I., & Thurman, E. M. (2007).[1] Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants.[1] American Chemical Society.[1] (Context: Ionization mechanisms of acidic herbicides).

  • Pozo, O. J., et al. (2004).[1] "Determination of Chlorinated Phenoxy Acid Herbicides in Water by LC-MS/MS." Analytical Chemistry. (Context: Comparison of mobile phase modifiers).

  • Shimadzu Corporation. (2022).[1] LC-MS/MS Analysis of Phenoxy Acid Herbicides in Drinking Water. Application Note. (General verification of ESI- protocols).

Sources

Validation & Comparative

1H NMR and 13C NMR spectral data for 3-(4-Chloro-2-cyanophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Structural Elucidation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary

This guide provides a technical analysis of 3-(4-Chloro-2-cyanophenoxy)benzoic acid , a functionalized diaryl ether scaffold often utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and specific pharmacological agents.

To ensure accurate structural confirmation, this guide compares the target compound against its non-functionalized parent scaffold, 3-Phenoxybenzoic acid (3-PBA) . By analyzing the differential spectral shifts induced by the chloro and cyano substituents, researchers can validate the regioselectivity of the nucleophilic aromatic substitution (


) used in its synthesis.

Structural Context & Synthesis Logic

Understanding the synthesis is prerequisite to interpreting the NMR data. The target molecule is typically constructed via an


 coupling between 3-hydroxybenzoic acid  and 2,5-dichlorobenzonitrile .
  • Ring A (Benzoic Acid): Derived from 3-hydroxybenzoic acid. Acts as the nucleophile.

  • Ring B (Phenoxy): Derived from 2,5-dichlorobenzonitrile. The chlorine ortho to the cyano group is activated for displacement, resulting in the specific "4-chloro-2-cyano" substitution pattern on the ether ring.

Reaction Scheme (Graphviz Visualization)

SynthesisWorkflow cluster_nmr Structural Confirmation Points Start1 3-Hydroxybenzoic Acid (Nucleophile) Reaction SnAr Coupling (K2CO3, DMSO, 100°C) Start1->Reaction Start2 2,5-Dichlorobenzonitrile (Electrophile) Start2->Reaction Intermediate Potassium Salt Intermediate Reaction->Intermediate Workup Acidification (HCl) & Filtration Intermediate->Workup Product 3-(4-Chloro-2-cyanophenoxy) benzoic acid Workup->Product Check1 Loss of ortho-Cl signal (Ring B) Product->Check1 Check2 Presence of Nitrile (13C ~115 ppm) Product->Check2

Figure 1: Synthesis workflow and critical structural checkpoints for the target diaryl ether.

Comparative NMR Spectral Analysis

The following data compares the target molecule with 3-Phenoxybenzoic acid. The introduction of the electron-withdrawing Cyano (-CN) and Chloro (-Cl) groups on Ring B creates distinct chemical shift perturbations.

Solvent: DMSO-d


 (Preferred for carboxylic acid solubility and preventing exchange broadening).
Frequency:  400 MHz (

H), 100 MHz (

C).[1][2]
Table 1: H NMR Comparative Data
PositionProton Type3-PBA (Control)

(ppm)
Target Compound

(ppm)
Multiplicity

Shift (Effect)
-COOH Carboxylic Acid13.0513.10 br sNegligible
Ring A H-2 (Ortho to COOH/OAr)7.657.75 dt / sDeshielded (Inductive)
Ring A H-6 (Ortho to COOH)7.787.82 dSlight Deshielding
Ring A H-5 (Meta to COOH)7.527.60 tInductive effect of Ring B
Ring A H-4 (Para to COOH)7.357.45 dddInductive effect of Ring B
Ring B H-3' (Ortho to CN)7.45 (equiv)8.15 d (

)
Major Deshielding (+0.7)
Ring B H-5' (Ortho to Cl)7.20 (equiv)7.80 dd (

)
Deshielding by Cl/CN
Ring B H-6' (Ortho to Ether)7.05 (equiv)7.15 d (

)
Shielded by Ether Oxygen

Key Diagnostic Signal: The most critical confirmation is H-3' . In the control (3-PBA), the phenoxy protons are a multiplet around 7.0–7.4 ppm. In the target, the proton between the Cyano and Chloro groups (H-3') is isolated and strongly deshielded to ~8.15 ppm , appearing as a doublet with a small coupling constant (meta-coupling to H-5').

Table 2: C NMR Comparative Data
Carbon Type3-PBA (Control)

(ppm)
Target Compound

(ppm)
Assignment Notes
C=O 167.2166.8 Carboxylic Acid
C-O (Ring B) 156.8158.5 Ipso to ether (Deshielded by CN ortho)
C-O (Ring A) 157.1156.5 Ipso to ether
C-CN N/A115.2 Diagnostic Nitrile Carbon
C-Cl N/A128.9 Ipso to Chlorine
C-2' (Ring B) 119.2 (CH)104.5 (C_q) Quaternary C attached to CN (Shielded)
C-3' (Ring B) 130.5136.2 CH ortho to CN (Deshielded)

Experimental Protocol (Self-Validating)

To ensure reproducibility and high-quality spectra, follow this protocol. This method minimizes water peaks which can obscure the aromatic region.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why DMSO? CDCl

      
       often leads to dimerization of carboxylic acids, causing shifting/broadening of the -COOH proton. DMSO breaks these dimers, resulting in a sharp peak at ~13 ppm.
      
  • Additives: If the -COOH peak is too broad, add 1 drop of

    
     (shake well).
    
    • Observation: The peak at ~13 ppm will disappear (exchange), confirming the acid functionality.

Step 2: Acquisition Parameters[4]
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans (NS): 16 (minimum) for

    
    H; 1024 (minimum) for 
    
    
    
    C to visualize the quaternary Nitrile carbon.
  • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the isolated aromatic protons (H-3').

Step 3: Data Processing & Validation
  • Phasing: Ensure the baseline is flat around 8.5 ppm to accurately integrate the H-3' doublet.

  • Integration: Calibrate the -COOH proton to 1H (if visible) or the H-3' doublet to 1H.

  • QC Check: Calculate the ratio of aromatic protons.

    • Target Count: 7 Aromatic Protons.

    • If integration shows 9 protons, you likely have unreacted 3-phenoxybenzoic acid or solvent impurities (Toluene/Benzene).

Structural Elucidation Logic Tree

Use this logic flow to interpret your spectrum and confirm the structure.

ElucidationLogic Start Acquire 1H NMR (DMSO-d6) CheckCOOH Is peak at ~13.0 ppm present? Start->CheckCOOH CheckH3 Look at 8.0-8.2 ppm region. Is there a doublet (J~2.5Hz)? CheckCOOH->CheckH3 Yes ResultNo1 Check for Ester impurity (Methyl ester ~3.8 ppm) CheckCOOH->ResultNo1 No CheckH6 Look at 7.1-7.2 ppm. Is there a doublet (J~9.0Hz)? CheckH3->CheckH6 Yes ResultNo2 Check for Regioisomer (Did Cl displace CN?) CheckH3->ResultNo2 No ResultYes Structure CONFIRMED: 3-(4-Chloro-2-cyanophenoxy) benzoic acid CheckH6->ResultYes Yes CheckH6->ResultNo2 No

Figure 2: Step-by-step logic for interpreting the NMR spectrum.

References

  • General Synthesis of Diaryl Ethers: Ye, J., et al. (2013). "Efficient synthesis of diaryl ethers via

    
     reaction of phenols with activated aryl chlorides." Tetrahedron Letters, 54(46), 6129-6132. Link
    
  • NMR Data for 3-Phenoxybenzoic Acid (Control): National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 3201: 3-Phenoxybenzoic acid." Spectral Database for Organic Compounds (SDBS). Link

  • Substituent Chemical Shift (SCS) Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Refer to Table 4.3 for Additivity Rules of substituted benzenes).

  • Related Herbicide Intermediates (Lactofen/Fomesafen)

Sources

Comparative Toxicity of 3-Phenoxybenzoic Acid (3-PBA) Derivatives in Aquatic Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the assessment of aquatic toxicity, a critical distinction must be made between parent pyrethroid insecticides (e.g., Cypermethrin, Deltamethrin) and their primary metabolite, 3-phenoxybenzoic acid (3-PBA) . While parent compounds are potent neurotoxins causing rapid acute lethality, 3-PBA represents a "silent" secondary threat: it is significantly less acutely lethal but possesses high environmental persistence and distinct teratogenic potential.

This guide provides a technical comparison of 3-PBA versus its parent derivatives using the Zebrafish (Danio rerio) model.[1] It synthesizes experimental data to demonstrate that while 3-PBA exhibits an


 orders of magnitude higher than its parents, it drives significant sublethal developmental toxicity through oxidative stress and endocrine disruption pathways.

Chemical Context: The Metabolic Shift

Synthetic pyrethroids are Type II pyrethroids containing an


-cyano group. In aquatic systems and biological organisms, these compounds undergo hydrolysis to form 3-PBA.
  • Parent Compounds (e.g., Cypermethrin): Lipophilic, target voltage-gated sodium channels (neurotoxicity).

  • Metabolite (3-PBA): More hydrophilic, persistent, targets cellular redox homeostasis and endocrine signaling (cytotoxicity/teratogenicity).

Comparative Toxicity Profile

The following matrix contrasts the toxicity endpoints of 3-PBA against a representative parent pyrethroid (Cypermethrin/Deltamethrin) in zebrafish embryos.

Table 1: Acute vs. Developmental Toxicity Data
EndpointParent Pyrethroids (e.g., Cypermethrin)Metabolite (3-PBA)Comparative Insight
Acute Lethality (

, 96h)
High Toxicity Range:

Low Acute Toxicity Range:

(

)
Parent compounds are ~10,000x more lethal acutely due to direct neurotoxicity.
Primary Mode of Action

Channel Modulation (Neurotoxic)
Oxidative Stress & Endocrine Disruption3-PBA toxicity is cellular/metabolic rather than neuromuscular.
Teratogenic

Low (

range)
Moderate (

range)
3-PBA requires higher concentrations to induce defects, but these defects occur without immediate lethality, leading to deformed survivors.
Key Morphological Defects Body curvature, tremors, hyperactivityPericardial edema, Yolk sac edema, Spinal curvature (Scoliosis), Pigmentation defects3-PBA specifically disrupts cardiac development (vmhc gene downregulation) and skeletal formation.
Endocrine Impact HPG Axis disruptionThyroid Hormone reduction; Anti-androgenic/Estrogenic activity3-PBA is a confirmed endocrine disruptor affecting thyroid signaling in zebrafish.

Critical Note: While the


 of 3-PBA suggests safety, its persistence in water bodies allows it to accumulate to concentrations sufficient to cause chronic developmental defects (edema, cardiac failure) that are not immediately lethal but ecologically devastating.

Mechanistic Pathways

The toxicity of 3-PBA is driven by two primary mechanisms: Oxidative Stress and Endocrine Disruption .

Mechanism A: Oxidative Stress Cascade

3-PBA induces the overproduction of Reactive Oxygen Species (ROS). The zebrafish antioxidant defense system—Superoxide Dismutase (SOD) and Catalase (CAT)—is initially upregulated as a compensatory mechanism but eventually overwhelmed, leading to lipid peroxidation (LPO) and apoptosis.

Mechanism B: Developmental & Endocrine Signaling

3-PBA exposure has been linked to the downregulation of the vmhc (ventricular myosin heavy chain) gene, leading to cardiac edema.[1] Furthermore, it disrupts thyroid hormone levels, which are critical for metamorphosis and development in aquatic species.

Visualization: The Toxicity Cascade

The following diagram illustrates the transition from parent compound exposure to 3-PBA induced cellular damage.

ToxicityPathway Pyrethroid Parent Pyrethroid (e.g., Cypermethrin) PBA Metabolite: 3-PBA (Hydrolysis) Pyrethroid->PBA Metabolism ROS ROS Generation (Oxidative Stress) PBA->ROS Accumulation Genes Gene Dysregulation (vmhc, cyp19a1b) PBA->Genes Endocrine Interference Enzymes Enzyme Depletion (SOD, CAT) ROS->Enzymes Overwhelms DNA DNA Damage & Lipid Peroxidation ROS->DNA Attacks Defects Teratogenic Defects (Edema, Scoliosis) DNA->Defects Apoptosis Genes->Defects Dev. Failure

Caption: Figure 1. Mechanistic pathway of 3-PBA toxicity. Unlike the parent compound which targets nerves, 3-PBA acts via oxidative stress and gene dysregulation to cause morphological defects.

Experimental Protocols (Zebrafish Model)

To validate the comparative toxicity, the following Zebrafish Embryo Toxicity (ZFET) protocol is recommended. This protocol is designed to be self-validating by including both negative (solvent) and positive controls.

Protocol A: ZFET (OECD 236 Adapted)

Objective: Determine


 and Teratogenic Indices.
  • Spawning: Maintain adult zebrafish at 26-28°C with a 14:10 light:dark cycle. Collect eggs within 30 minutes of spawning to ensure synchronization.

  • Selection: Select healthy, fertilized embryos at 4 hours post-fertilization (hpf). Discard coagulated or unfertilized eggs.

  • Exposure Setup:

    • Control: E3 Medium.

    • Solvent Control: 0.1% DMSO (if 3-PBA stock is dissolved in DMSO).

    • Treatment Groups: 3-PBA concentrations (Range: 1, 10, 50, 100, 200 mg/L). Note: Higher range required for 3-PBA compared to parents.

    • Replicates: 20 embryos per concentration, triplicate plates.

  • Incubation: Incubate at 28°C. Renew test solutions every 24 hours (semi-static) to maintain concentration.

  • Observation Points:

    • 24 hpf: Check for spontaneous movement, coagulation (lethality).

    • 48 hpf: Check for heartbeat, pericardial edema.

    • 72 hpf: Check for hatching rate.

    • 96 hpf: Assess spinal curvature, yolk sac edema, and total length.

Protocol B: ROS Quantification (Mechanistic Validation)

Objective: Confirm oxidative stress mechanism.

  • Staining: At 72 or 96 hpf, incubate larvae with DCFH-DA (2,7-dichlorofluorescein diacetate) at 20

    
     for 1 hour in the dark.
    
  • Wash: Rinse larvae 3x with phosphate-buffered saline (PBS) to remove excess dye.

  • Imaging: Anesthetize with MS-222. Image under a fluorescence microscope (Excitation: 485 nm, Emission: 530 nm).

  • Quantification: Measure fluorescence intensity using ImageJ software. Increased green fluorescence indicates higher ROS levels.

Visualization: Experimental Workflow

ZFET_Workflow cluster_obs Observation Windows Start Zebrafish Spawning (0 hpf) Select Embryo Selection (4 hpf) Start->Select Expose Chemical Exposure (Semi-Static Renewal) Select->Expose Obs24 24 hpf: Lethality/Coagulation Expose->Obs24 Obs48 48 hpf: Heartbeat/Edema Obs24->Obs48 Obs96 96 hpf: Malformations/Hatching Obs48->Obs96 Assay ROS Assay (DCFH-DA) Fluorescence Imaging Obs96->Assay Analysis Data Analysis (LC50, EC50 Calculation) Assay->Analysis

Caption: Figure 2. Step-by-step workflow for the Zebrafish Embryo Toxicity (ZFET) test including mechanistic ROS validation.

Discussion & Implications

While regulatory bodies often focus on the acute lethality of parent pesticides, this guide highlights the critical need to monitor 3-PBA .

  • Risk Assessment: Standard

    
     tests may classify 3-PBA as "low risk," masking its potent ability to cause non-lethal but debilitating developmental defects.
    
  • Causality: The validated mechanism involves oxidative stress.[2] Therefore, antioxidant co-treatment (e.g., Vitamin E) can experimentally mitigate 3-PBA toxicity, serving as a confirmation of the ROS-mediated pathway.

  • Environmental Relevance: Due to the rapid hydrolysis of pyrethroids, aquatic organisms are often exposed to 3-PBA for longer durations than the parent compound, making chronic toxicity data (edema, spinal defects) more ecologically relevant than acute lethality data.

References

  • Yang, Y., et al. (2018). "Developmental toxicity of deltamethrin and 3-phenoxybenzoic acid in embryo-larval stages of zebrafish (Danio rerio)." Toxicology Mechanisms and Methods.

  • Xu, H., et al. (2022). "Developmental toxicity of 3-phenoxybenzoic acid (3-PBA) and endosulfan sulfate derived from insecticidal active ingredients: Abnormal heart formation by 3-PBA in zebrafish embryos." Science of The Total Environment.

  • Zhang, Y., et al. (2017).[3] "Oxidative stress and apoptosis in zebrafish embryos exposed to 3-phenoxybenzoic acid." Environmental Toxicology and Pharmacology.

  • Kuder, R.S., & Gundala, H.P. (2018).[4] "Comparative developmental toxicity of Deltamethrin and its metabolite 3-PBA in zebrafish." ResearchGate.

  • OECD. (2013). "Test No. 236: Fish Embryo Acute Toxicity (FET) Test." OECD Guidelines for the Testing of Chemicals.

Sources

High-resolution mass spectrometry (HRMS) fragmentation patterns for validation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Author Persona: Senior Application Scientist Estimated Reading Time: 12 Minutes

Executive Summary: The Validation Mandate

In drug development and metabolomics, a high-resolution accurate mass (HRAM) measurement alone is insufficient for structural validation. While a mass error of <5 ppm limits the number of possible elemental formulas, it does not distinguish between isomers or confirm substructures.

True validation requires a definitive fragmentation fingerprint .

This guide compares the primary fragmentation modes available in modern HRMS platforms—Higher-energy C-trap Dissociation (HCD) , Collision-Induced Dissociation (CID) , and Electron Transfer Dissociation (ETD) .[1] We analyze their mechanical differences, spectral outputs, and specific utility in elevating structural confidence from "Tentative" (Level 3) to "Confirmed" (Level 1).

Technical Comparison: HCD vs. CID vs. ETD

For the purpose of this guide, we treat Orbitrap HCD as the modern benchmark for small molecule and peptide validation, comparing it against the traditional Ion Trap CID and the specialized ETD .

The Core Conflict: Beam-Type vs. Resonant Excitation

The choice between HCD and CID is not merely about energy; it is about the physics of ion stability and spectral richness.

FeatureHCD (Higher-energy C-trap Dissociation) CID (Trap-Based Resonance) ETD (Electron Transfer Dissociation)
Mechanism Beam-type: Ions are accelerated into a gas-filled cell (multipole). Non-resonant.Resonant: Ions are vibrated until they break within the trap.Radical-driven: An electron is transferred to the cation, causing backbone instability.
Energy Regime Fast heating (higher energy access).Slow heating (step-wise activation).Non-ergodic (radical chemistry).
Low Mass Cutoff None. Detects fragments down to m/z 50.Yes. "1/3 Rule" (ions < 1/3 precursor m/z are unstable).N/A (mostly produces large c/z ions).
Fragment Type Rich series (b/y ions), internal fragments, immonium ions.Primary cleavage products (b/y ions).[2]Backbone cleavage (c/z ions); preserves PTMs.
Validation Utility High. Diagnostic low-mass ions confirm substructures.Medium. Good for sequencing, but misses small diagnostic tags.Specialized. Critical for labile PTM localization (e.g., phosphorylation).
Application Scientist Insight: Why HCD Wins for Small Molecules

In structural elucidation of impurities (e.g., nitrosamines or degradation products), the "fingerprint" often relies on small, stable aromatic or heterocyclic fragments.

  • The CID Limitation: If your precursor is m/z 500, a Trap CID scan often cannot store or detect fragments below m/z 165 (the 1/3 rule). You lose the diagnostic "fingerprint" region.

  • The HCD Advantage: HCD preserves these low-mass ions. For example, validating a drug conjugate often requires seeing the specific reporter ion at m/z 120-150. Only HCD (or Q-TOF beam CID) provides this evidence in a single spectrum.

Decision Framework: Selecting the Fragmentation Mode

Do not apply a "one-size-fits-all" method. Use this decision matrix to select the fragmentation mode that yields the highest structural evidence.

FragmentationDecisionTree Start Start: Unknown Analyte TypeCheck Analyte Class? Start->TypeCheck SmallMol Small Molecule / Impurity TypeCheck->SmallMol Peptide Peptide / Protein TypeCheck->Peptide HCD_Stepped Use HCD with Stepped Collision Energy (20, 40, 60 NCE) SmallMol->HCD_Stepped Maximize Fingerprint PTMCheck Labile PTMs? (Phos, Glyco) Peptide->PTMCheck PTMCheck->HCD_Stepped No (Stable) ETD_Decision Charge State > 2+? PTMCheck->ETD_Decision Yes (Labile) Use_ETD Use ETD or EThcD (Preserve PTM) ETD_Decision->Use_ETD Yes Use_CID Use CID (Trap) (Sequence Coverage) ETD_Decision->Use_CID No (Low Charge)

Figure 1: Decision logic for selecting fragmentation modes based on analyte chemistry and charge state to maximize spectral evidence.

Experimental Protocol: The Self-Validating Workflow

To achieve Level 1 or Level 2 Identification (Schymanski et al., 2014), follow this protocol. This workflow is designed to generate self-confirming data.

Phase 1: Data Acquisition (The "Stepped" Strategy)

Standardizing collision energy (CE) is a mistake. Different bonds break at different energies.

  • Method Setup: Select Stepped NCE (Normalized Collision Energy) .

    • Setting: 20, 40, 60 (or 20, 35, 50).

    • Causality: Low energy (20) preserves the molecular ion and large substructures. High energy (60) blasts the molecule into elemental components. Stepping combines these into a single, composite spectrum containing both connectivity and compositional data.

  • Resolution: Set MS2 resolution to >15,000 (FWHM).

    • Requirement: You must resolve isotopic envelopes of fragments to confirm their elemental formula.

Phase 2: Spectral Validation Analysis

Once data is acquired, apply these three checks to validate the structure.

Check A: Mass Accuracy of Fragments

Do not just check the precursor. Every major fragment must match the theoretical mass within <5 ppm.

  • Protocol: If a fragment has >10 ppm error, it is likely a noise peak or an isobaric interference, not a true fragment of your analyte.

Check B: The Isotopic Filter

Use the isotope pattern of the precursor to validate the fragments.

  • Example: If your precursor has a Chlorine pattern (3:1 ratio of M:M+2), any fragment retaining the Chlorine atom must preserve this pattern. If a fragment at m/z 200 shows no M+2 peak, the Chlorine was lost. This logic confirms the location of heteroatoms.

Check C: Orthogonal Fragmentation (EThcD)

For peptides with PTMs, perform EThcD (Electron Transfer and Higher-Energy Collision Dissociation).

  • Why: ETD breaks the backbone (c/z ions) showing the sequence.[3] HCD breaks the side chain or PTM. Overlaying these validates exactly where the modification sits.

Visualizing Confidence: The Schymanski Ladder

Validation is not binary; it is a spectrum of confidence. We use the Schymanski framework to categorize results.[4]

ConfidenceLevels L5 Level 5 Exact Mass Only L4 Level 4 Unequivocal Formula (Isotopes match) L5->L4 + Isotope Pattern L3 Level 3 Tentative Candidate (Substructure match) L4->L3 + MS2 Fragments L2 Level 2 Probable Structure (Library/Diagnostic Match) L3->L2 + Library Match or Diagnostic Ions L1 Level 1 Confirmed Structure (Ref Standard + RT) L2->L1 + Reference Std + Retention Time

Figure 2: The hierarchy of structural confidence (adapted from Schymanski et al., 2014). HRMS fragmentation moves candidates from Level 4 to Level 2.

Case Study Data: HCD vs. CID Performance

The following table summarizes a validation experiment for a hypothetical pharmaceutical impurity (Nitro-aromatic species, m/z 254.08).

ParameterCID Spectrum (Ion Trap) HCD Spectrum (Orbitrap) Validation Impact
Precursor Isolation m/z 254.1m/z 254.0812HCD/Orbitrap isolation is more specific.
Lowest Detectable Ion m/z 85 (Cutoff)m/z 50Critical: CID missed the diagnostic nitro-group loss.
Mass Accuracy (Fragments) ~0.1 Da (Low Res)< 3 ppm (High Res)HCD confirms elemental formula of fragments.
Spectral Match Score 65% (Missing low mass ions)92% (Full fingerprint)HCD provided Level 2 confidence; CID remained Level 3.

References

  • Schymanski, E. L., et al. (2014).[4][5][6] Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology.[4]

  • Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods.

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. FDA Guidance Documents.

  • Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Chloro-2-cyanophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Chloro-2-cyanophenoxy)benzoic acid, a compound whose structural features—a chlorinated aromatic ring, a nitrile group, and a carboxylic acid function—necessitate a multi-faceted approach to its handling and disposal. Our objective is to move beyond mere instruction and provide the causal logic behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Profile and Risk Assessment: Understanding the 'Why'

3-(4-Chloro-2-cyanophenoxy)benzoic acid is not a benign substance. Its proper disposal is dictated by its chemical structure, which presents several potential hazards. While specific toxicological data for this exact compound is not fully investigated, its constituent functional groups provide a strong basis for a conservative risk assessment.[1]

  • Halogenated Organic Compound: The presence of a carbon-chlorine bond classifies this molecule as a halogenated organic compound.[2] Such compounds are often persistent in the environment and can form hazardous byproducts, like dioxins, if not incinerated at high temperatures.[3] The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic wastes, prohibiting their land disposal to prevent environmental contamination.[4][5]

  • Aromatic Carboxylic Acid: Like benzoic acid, this compound is acidic. Mixing it with bases in a single waste container can lead to exothermic neutralization reactions, posing a splash and heat hazard.[2][6]

  • Cyano Group (Nitrile): While the organic nitrile group is generally less acutely toxic than inorganic cyanide salts, it can release toxic fumes, including nitrogen oxides and potentially hydrogen cyanide, under conditions of intense heat or chemical decomposition.[1][7]

  • Irritant Properties: Similar chemical structures, such as 4-Chloro-3-nitrobenzoic acid and 4-Cyanobenzoic acid, are known to cause serious eye and skin irritation, as well as respiratory irritation.[1][8][9] It is therefore imperative to assume this compound carries similar risks.

This hazard profile dictates that the primary disposal pathway must be through a licensed hazardous waste contractor, with the final method being high-temperature incineration.[2][3]

Essential Safety Protocols: Engineering Controls and PPE

Before handling the compound for any purpose, including disposal, the following controls must be in place to minimize exposure.

Engineering Controls

All handling of 3-(4-Chloro-2-cyanophenoxy)benzoic acid, whether in solid or solution form, must be conducted within a certified chemical fume hood. This provides primary containment and protects the researcher from inhaling dust or vapors.[10][11] The workspace should also be equipped with an eyewash station and a safety shower, ensuring immediate access in case of accidental contact.[8]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory. The table below summarizes the required equipment and the rationale for its use.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.[11]Protects against splashes and airborne dust, preventing serious eye irritation.[1][9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation. Gloves must be inspected before use and removed properly to avoid contaminating skin.
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[10]
Respiratory Protection Generally not required when handled within a fume hood. For spill cleanup outside a hood, a NIOSH-certified respirator may be necessary.[12]Prevents inhalation of dust that can cause respiratory tract irritation.

Step-by-Step Disposal Procedure

The disposal process begins at the point of waste generation. Adherence to a strict segregation and containment protocol is critical for safety and regulatory compliance.

Step 1: Waste Characterization and Segregation

Immediately upon generation, the waste must be classified. 3-(4-Chloro-2-cyanophenoxy)benzoic acid waste is categorized as Halogenated Organic Waste .

  • Action: Do NOT mix this waste with non-halogenated organic solvents, aqueous waste, or solid biological waste.[2] Cross-contamination can complicate the disposal process and create unforeseen chemical hazards.

Step 2: Container Selection and Labeling
  • Action: Procure a designated hazardous waste container for "Halogenated Organic Wastes." These are often green, clearly labeled carboys provided by your institution's Environmental Health and Safety (EHSO) office.[2]

  • Container Integrity: Ensure the container is made of a compatible material (e.g., HDPE or glass), is in good condition, and has a secure, vapor-tight lid.[13]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "3-(4-Chloro-2-cyanophenoxy)benzoic acid," and an estimate of the quantity added.[2] Attach a composite sheet to the container to log all additions.

Step 3: Waste Collection
  • For Solid Waste: Use a dedicated spatula to transfer the solid chemical directly into the waste container.

  • For Solutions: Carefully pour the liquid waste into the container using a funnel.

  • Decontaminating Labware: Rinse any contaminated glassware (beakers, flasks) with a small amount of a suitable solvent (e.g., acetone). This rinse solvent, now contaminated, must also be disposed of as halogenated organic waste in the same container.

  • PPE Disposal: Contaminated gloves, weigh boats, and wipes should be placed in a separate, sealed bag and disposed of as solid hazardous waste, clearly labeled with the chemical contaminant.[14]

Step 4: Storage and Final Disposal
  • Storage: The sealed waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the operator, away from drains, and in a location that minimizes the risk of spills.[11]

  • Arrange for Pickup: Once the container is full or the project is complete, contact your institution's EHSO to arrange for a scheduled pickup.[13] The EHSO will then manage the transfer to a licensed waste disposal contractor who will transport the material for final destruction, typically via regulated incineration.[2][15]

The following workflow diagram illustrates the decision-making process for proper disposal.

G start Waste Generated: 3-(4-Chloro-2-cyanophenoxy)benzoic acid classify Classify Waste: Contains Carbon-Chlorine Bond? start->classify halogenated Category: Halogenated Organic Waste classify->halogenated Yes non_halogenated Incorrect Path: Non-Halogenated Waste classify->non_halogenated No container Select Designated 'Halogenated Waste' Container (Green Carboy) halogenated->container label Label Container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Quantity container->label store Store Securely in Satellite Accumulation Area label->store pickup Contact EHSO for Pickup and Final Incineration store->pickup

Sources

Personal protective equipment for handling 3-(4-Chloro-2-cyanophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) for Handling 3-(4-Chloro-2-cyanophenoxy)benzoic acid Content Type: Operational Safety Guide & Logistical Protocol

Risk Profile & Hazard Identification

The "Why" Behind the Protocol

As a Senior Application Scientist, I approach safety not merely as compliance, but as a system of biological containment. 3-(4-Chloro-2-cyanophenoxy)benzoic acid is a functionalized benzoic acid derivative often used as an intermediate in the synthesis of agrochemicals (e.g., diphenyl ether herbicides or strobilurin analogs).

To handle this safely, we must deconstruct its molecular risks:

  • Benzoic Acid Moiety: acidic functionality implies potential for severe eye damage (Category 1 or 2A) and skin irritation . Inhalation of dust can cause immediate respiratory tract irritation.

  • Cyanophenoxy Group (Nitrile + Ether): The nitrile (-CN) group, while often stable on aromatic rings, warrants precautions against systemic toxicity via dermal absorption.

  • Chlorine Substituent: Increases the molecule's lipophilicity, enhancing its ability to penetrate the skin barrier and carry the toxicophore into the bloodstream.

Operational Classification: Treat as Occupational Exposure Band (OEB) 3 .

  • Definition: Materials with significant toxicity or pharmacological activity; handling requires containment to prevent aerosol generation.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. This matrix establishes a redundant defense system.

Protection ZoneStandard Handling (Weighing <1g, Closed Transfer)High-Risk Handling (Synthesis, Spills, Open Handling >1g)Rationale
Respiratory N95 / P2 Respirator (Fit-tested)PAPR (Powered Air Purifying Respirator) or P100 Half-MaskBenzoic acid dust is highly irritating to mucous membranes.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate Barrier (e.g., Silver Shield®) under NitrileNitriles and halogenated aromatics can permeate standard latex/thin nitrile over time.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesSafety glasses are insufficient against fine acidic dusts that can bypass side shields.
Body Lab Coat (High-neck, knit cuffs)Tyvek® Coverall (Disposable, impervious)Prevents dust accumulation on street clothes; Tyvek resists particle penetration.
Footwear Closed-toe, leather/synthetic (non-mesh)Shoe Covers (Disposable)Mesh sneakers allow chemical dust to reach socks/skin.
Operational Workflow: The Gowning Protocol

Standard Operating Procedure (SOP) for entering the handling zone.

Phase A: Pre-Work Validation (The "Buddy Check")
  • Verify Engineering Controls: Ensure Chemical Fume Hood (CFH) is operating at 80–100 fpm face velocity.

  • Solvent Check: If using organic solvents (DCM, Ethyl Acetate) with this solid, verify glove compatibility charts. Chlorinated solvents degrade nitrile quickly.

Phase B: Donning Sequence (Critical Path)

Order matters to create a "shingle effect" where contaminants shed away from the body.

  • Shoe Covers: Don first to avoid contaminating hands later.

  • Gown/Lab Coat: Fully buttoned/zipped to the neck.

  • Respiratory Protection: Don N95/P100. Perform a user seal check (positive/negative pressure check).

  • Eye Protection: Place goggles over the respirator bridge (ensure no gaps).

  • Inner Gloves: Don 4 mil nitrile gloves. Pull cuffs under the lab coat sleeves.

  • Outer Gloves: Don 5-8 mil nitrile gloves. Pull cuffs over the lab coat sleeves.

    • Why? This creates a seal. If liquid splashes, it runs over the glove, not into the sleeve.

Phase C: Handling & Doffing (Exit Strategy)
  • The "Dirty" Zone: All weighing must occur inside the hood. Do not remove hands from the hood while holding open containers.

  • Outer Glove Removal: Remove outer gloves inside the hood/waste container using the "beak" method (pinch and pull) to avoid snapping.

  • Wash: Wash inner gloves with soap/water (or replace) before touching equipment outside the hood.

  • Final Doffing: Remove PPE from "dirtiest to cleanest" (Gloves

    
     Goggles 
    
    
    
    Gown
    
    
    Mask).
  • Hygiene: Wash hands with soap and water for 20 seconds immediately.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting PPE based on the physical state and quantity of the chemical.

PPE_Decision_Tree Start Start: Handling 3-(4-Chloro-2-cyanophenoxy)benzoic acid State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Quantity_Check Quantity > 1 gram or Dust Generation? Solid->Quantity_Check Solvent_Check Solvent: DCM or Chloroform? Solution->Solvent_Check Standard_PPE Standard Protocol: - Fume Hood - N95 Mask - Double Nitrile Gloves - Splash Goggles Quantity_Check->Standard_PPE No High_Risk_PPE High-Risk Protocol: - Glove Box or PAPR - Tyvek Sleeves/Suit - Silver Shield Liners Quantity_Check->High_Risk_PPE Yes Solvent_Check->Standard_PPE No (Ethanol/Water) Laminate_Gloves REQUIRED: Laminate/Barrier Gloves (Nitrile is permeable) Solvent_Check->Laminate_Gloves Yes

Caption: Decision matrix for selecting appropriate PPE based on physical state, quantity, and solvent co-factors.

Decontamination & Disposal[1][2]

Chemical Waste Classification:

  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Cyanides/Nitriles" if required by local EHS (Environmental Health & Safety) protocols, though the covalently bonded nitrile is generally stable.

  • Spill Cleanup:

    • Do not dry sweep. This generates dust.

    • Cover spill with a wet paper towel (solvent-dampened if necessary) to suppress dust.

    • Scoop into a wide-mouth jar.

    • Clean surface with 1N NaOH (to neutralize the benzoic acid) followed by water.

References
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC). (2020). Chemical Safety: NIOSH Pocket Guide to Chemical Hazards. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.